2-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Overview
Description
Benzamides are a significant class of amide compounds . They have been widely used in medical, industrial, biological, and potential drug industries . The structure of benzamides closely resembles that of 2-chloro-N-phenylbenzamide, with similar bond parameters .
Synthesis Analysis
Benzamide compounds can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products can be purified, and the analysis of these products can be determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .
Molecular Structure Analysis
In the structure of benzamides, the conformation of the C—O bond is synto the ortho-methyl substituent in the benzoyl phenyl ring, while the N—H bond is antito the ortho-methyl substituent .
Chemical Reactions Analysis
Amides are a fundamental and widespread functional group, and are usually considered as poor electrophiles owing to resonance stabilization of the amide bond . Various approaches have been developed to address challenges in amide transformations .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides can be determined by various methods such as IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .
Scientific Research Applications
Antioxidant Activity
Benzamide compounds have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents . This makes them potentially useful in combating oxidative stress-related diseases.
Antibacterial Activity
Benzamides, including the compound , have demonstrated antibacterial activity . They have been tested against various gram-positive and gram-negative bacteria, showing promising results .
Anticancer Activity
Benzamides have been widely used in the treatment of cancer . They have shown promising bioactivities, such as anticancer activity . For instance, some benzamides selectively showed a high cytotoxic effect in HeLa cancer cells .
Antidiabetic Activity
Benzamides have shown potential in the treatment of diabetes . They have been found to exhibit antidiabetic activity, making them a potential candidate for further research in this field .
Industrial Applications
Benzamides are also used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture . They are versatile building blocks for the assembly of a variety of diversely functionalized benzosultam derivatives and other heterocyclic systems .
Drug Discovery
Benzamides have been used in drug discovery . They are found in numerous biologically active compounds and pharmaceuticals . Their diverse biological activities make them a valuable resource in the development of new drugs .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-17-7-5-6-10-22(17)23(26)24-20-12-11-18-13-14-25(16-19(18)15-20)29(27,28)21-8-3-2-4-9-21/h2-12,15H,13-14,16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEHQPZTCCRNAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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